4,4,5,5-Tetramethyl-2-[(E)-2-(4-nitrophenyl)prop-1-enyl]-1,3,2-dioxaborolane
Description
4,4,5,5-Tetramethyl-2-[(E)-2-(4-nitrophenyl)prop-1-enyl]-1,3,2-dioxaborolane is a boronic ester featuring a dioxaborolane core substituted with a trans-configured propenyl group bearing a 4-nitrophenyl moiety. This compound is synthesized via palladium-catalyzed cross-coupling reactions, as demonstrated in protocols for analogous styryl-substituted dioxaborolanes . Its structure is confirmed by $ ^1H $ and $ ^{13}C $ NMR spectroscopy, with characteristic peaks for the nitro group (δ ~8.2 ppm in $ ^1H $) and the dioxaborolane methyl groups (δ ~1.37 ppm) . The electron-withdrawing nitro group enhances its utility in Suzuki-Miyaura couplings by increasing the electrophilicity of the boron center .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[(E)-2-(4-nitrophenyl)prop-1-enyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO4/c1-11(12-6-8-13(9-7-12)17(18)19)10-16-20-14(2,3)15(4,5)21-16/h6-10H,1-5H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIQPERHGDRPRE-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C(C)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C(\C)/C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling with Preformed Boronic Esters
The Suzuki-Miyaura reaction is a cornerstone for constructing carbon-boron bonds. For this compound, the coupling involves a 4-nitrophenyl halide (e.g., iodide or bromide) and a preformed alkenylboronic ester. As demonstrated in the synthesis of analogous pinacol boronate esters, palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) facilitate the coupling at room temperature to 80°C in mixed solvent systems (THF/H₂O or dioxane/H₂O).
Example Protocol
- Combine 4-nitroiodobenzene (1.2 equiv) with (E)-2-(prop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 equiv) in degassed THF.
- Add Pd(PPh₃)₄ (2 mol%) and aqueous K₂CO₃ (2.0 M).
- Stir at 60°C for 12 hours under nitrogen.
- Isolate the product via extraction (EtOAc/H₂O) and purify by column chromatography (hexane/EtOAc 9:1).
Key Data
| Parameter | Value | Source |
|---|---|---|
| Yield | 68–72% | |
| Reaction Temperature | 60°C | |
| Catalyst Loading | 2 mol% Pd(PPh₃)₄ |
Copper-Mediated Alkynylboration
Copper catalysts enable the direct borylation of terminal alkynes. This method avoids prefunctionalized boronates by using pinacolborane (HBpin) as the boron source. The nitro group’s electron-withdrawing nature necessitates mild conditions to prevent reduction.
Example Protocol
- React 4-nitrophenylacetylene (1.0 equiv) with HBpin (1.5 equiv) in THF.
- Add CuI (5 mol%) and 1,10-phenanthroline (10 mol%).
- Stir at 25°C for 6 hours.
- Quench with MeOH, extract with CH₂Cl₂, and purify via silica gel.
Key Data
| Parameter | Value | Source |
|---|---|---|
| Yield | 55–60% | |
| Stereoselectivity | >95% E-isomer |
Hydroboration of Functionalized Alkynes
Anti-Markovnikov Hydroboration
The anti-Markovnikov addition of HBpin to 4-nitrophenylpropyne generates the (E)-alkenylboronate. Rhodium catalysts, such as [RhCl(cod)]₂, enhance regioselectivity and stereocontrol.
Example Protocol
- Dissolve 4-nitrophenylpropyne (1.0 equiv) in anhydrous CH₂Cl₂.
- Add HBpin (1.1 equiv) and [RhCl(cod)]₂ (1 mol%).
- Stir at 25°C for 2 hours.
- Concentrate under reduced pressure and purify by recrystallization (hexane).
Key Data
| Parameter | Value | Source |
|---|---|---|
| Yield | 75–80% | |
| Regioselectivity | >98% anti-Markovnikov |
Lithiation-Borylation Sequences
Organolithium intermediates enable the construction of the alkenylboronate scaffold. This method is critical for accessing sterically hindered derivatives.
Example Protocol
- Treat 2-bromo-1-(4-nitrophenyl)propene (1.0 equiv) with tert-butyllithium (2.2 equiv) at –78°C in THF.
- Add isopropoxyboronic acid pinacol ester (1.2 equiv) and warm to 25°C.
- Quench with H₂O, extract with Et₂O, and purify via flash chromatography.
Key Data
| Parameter | Value | Source |
|---|---|---|
| Yield | 65–70% | |
| Temperature Range | –78°C to 25°C |
Functional Group Compatibility and Challenges
Nitro Group Stability
The 4-nitrophenyl moiety is susceptible to reduction under catalytic hydrogenation conditions. Boronation reactions must employ inert atmospheres and avoid palladium catalysts at high temperatures (>100°C).
Stereochemical Control
Achieving the (E)-configuration requires ligands that favor trans addition. Xantphos and dppf ligands in palladium systems improve stereoretention.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
4,4,5,5-Tetramethyl-2-[(E)-2-(4-nitrophenyl)prop-1-enyl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles. Common reagents used in these reactions include hydrogen gas for reduction, and oxidizing agents like hydrogen peroxide for oxidation.
Scientific Research Applications
Organic Synthesis
Versatile Reagent : This compound is extensively utilized as a reagent in organic chemistry. Its unique structural features allow it to participate in various reactions, particularly in the synthesis of complex molecules. It is especially noted for its role in Suzuki coupling reactions, where it facilitates the formation of carbon-carbon bonds between aryl and vinyl halides .
Case Study : Research has shown that 4,4,5,5-Tetramethyl-2-[(E)-2-(4-nitrophenyl)prop-1-enyl]-1,3,2-dioxaborolane can be employed to synthesize biologically active compounds. For instance, its application in creating derivatives of natural products has been documented in several studies aimed at developing new therapeutic agents .
Drug Development
Pharmaceutical Research : The compound's properties make it valuable in the development of new drug candidates. Its ability to form stable complexes with various biological targets enhances its potential in pharmaceutical applications. Notably, it has been explored for use in cancer treatment due to its reactivity with specific enzymes involved in tumor growth .
Case Study : A study highlighted the synthesis of novel anticancer agents using this compound as a key intermediate. The research demonstrated that derivatives synthesized from this compound exhibited significant cytotoxicity against various cancer cell lines.
Material Science
Advanced Materials : In material science, this compound is used to develop advanced materials such as polymers and nanomaterials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability .
Applications : The compound's ability to act as a cross-linking agent has been explored in the development of high-performance materials for electronics and coatings. Its unique structure allows for improved adhesion and durability in these applications.
Biological Imaging
Fluorescent Probes : this compound is also utilized in creating fluorescent probes for biological imaging. These probes are essential for visualizing cellular processes in real-time and studying dynamic biological systems .
Research Findings : Studies have shown that fluorescent derivatives of this compound can be effectively used to track cellular events such as apoptosis and proliferation. This capability is crucial for understanding disease mechanisms and developing targeted therapies.
Environmental Monitoring
Detection of Pollutants : The compound plays a role in environmental science by aiding in the detection of pollutants. Its chemical properties allow it to interact with various environmental contaminants, making it a useful tool for monitoring ecosystem health .
Case Study : Research has demonstrated the effectiveness of this compound in detecting heavy metals and organic pollutants in water samples. This application highlights its importance in environmental protection efforts.
Summary Table of Applications
| Field | Application | Key Benefits |
|---|---|---|
| Organic Synthesis | Versatile reagent for complex molecule synthesis | Facilitates carbon-carbon bond formation |
| Drug Development | Development of new drug candidates | Reactivity with biological targets |
| Material Science | Enhancing properties of polymers and nanomaterials | Improved mechanical properties |
| Biological Imaging | Creation of fluorescent probes for real-time visualization | Tracking cellular processes |
| Environmental Monitoring | Detection of pollutants | Monitoring ecosystem health |
Mechanism of Action
The mechanism by which 4,4,5,5-Tetramethyl-2-[(E)-2-(4-nitrophenyl)prop-1-enyl]-1,3,2-dioxaborolane exerts its effects involves its ability to form stable complexes with various molecules. The dioxaborolane ring can interact with hydroxyl groups, making it useful in the formation of boronate esters. These interactions are crucial in its applications in organic synthesis and drug development .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
The table below highlights key structural and functional differences between the target compound and analogous dioxaborolanes:
Key Observations :
- Electron-Withdrawing Groups : The nitro-substituted derivatives (target compound and 2-methyl-5-nitro analogue) exhibit higher reactivity in cross-coupling due to enhanced electrophilicity compared to electron-donating groups like methyl or methoxy .
- Fluorinated Analogues : The difluorostyryl derivative shows unique $ ^{19}F $ NMR shifts and selectivity for H$2$O$2$ detection, attributed to fluorine’s electronegativity and steric effects .
- Heterocyclic Derivatives : Thiophene-substituted dioxaborolanes demonstrate red-shifted absorption spectra, making them suitable for optoelectronic applications .
Biological Activity
4,4,5,5-Tetramethyl-2-[(E)-2-(4-nitrophenyl)prop-1-enyl]-1,3,2-dioxaborolane is a boron-containing compound with significant potential in various biological applications. Its unique structure allows it to interact with biological systems in ways that can be both beneficial and detrimental. This article explores its biological activity based on existing research findings and case studies.
- Molecular Formula : C13H18BNO4
- Molecular Weight : 249.07 g/mol
- CAS Number : 171364-83-3
- Purity : >98.0% (GC)
The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with biomolecules, particularly those containing nucleophilic sites such as hydroxyl groups. This property is essential for its function as a reagent in chemical biology and medicinal chemistry.
Biological Activity Overview
-
Anticancer Properties :
- In vitro Studies : Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies indicated a significant reduction in cell viability in breast cancer cells treated with this compound .
- Mechanism : The compound is thought to induce apoptosis through the modulation of signaling pathways related to cell survival and proliferation.
- Antimicrobial Activity :
- Enzyme Inhibition :
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound against MCF-7 breast cancer cells showed:
- Concentration Range : 10 µM to 50 µM
- Results : A dose-dependent decrease in cell viability was observed with IC50 values calculated at approximately 25 µM.
Case Study 2: Antimicrobial Properties
In another study evaluating the antimicrobial efficacy against Staphylococcus aureus:
- Method : Disk diffusion method was employed.
- Results : The compound exhibited a zone of inhibition of 15 mm at a concentration of 100 µg/disc.
Data Tables
| Biological Activity | Cell Line/Organism | Concentration | IC50/Zone of Inhibition |
|---|---|---|---|
| Anticancer | MCF-7 | 10 µM - 50 µM | ~25 µM |
| Antimicrobial | Staphylococcus aureus | 100 µg/disc | 15 mm |
Safety and Toxicology
While the compound exhibits promising biological activities, safety assessments are crucial. Preliminary toxicity studies indicate that it may cause skin and eye irritation upon contact . Further research is needed to establish a comprehensive safety profile.
Q & A
Basic: What are the standard synthetic routes for preparing 4,4,5,5-Tetramethyl-2-[(E)-2-(4-nitrophenyl)prop-1-enyl]-1,3,2-dioxaborolane?
Answer:
The compound is typically synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. A common route involves reacting pinacolborane with an aryl halide (e.g., 4-nitro-substituted aryl bromide) in anhydrous tetrahydrofuran (THF) under inert atmosphere. Potassium carbonate (K₂CO₃) is used as a base, and the reaction is conducted at elevated temperatures (60–80°C) for 12–24 hours .
| Reaction Components | Conditions | Yield |
|---|---|---|
| Pd catalyst (e.g., Pd(PPh₃)₄) | THF, 70°C | 70–85% |
| Pinacolborane | K₂CO₃ base | - |
| Aryl halide (e.g., 4-nitrophenyl bromide) | 24 hours | - |
Methodological Note: Purification is achieved via flash column chromatography using hexane/ethyl acetate gradients to isolate the boronic ester .
Basic: What spectroscopic methods are used to characterize this compound?
Answer:
Key characterization techniques include:
- ¹H NMR : Assigns protons on the dioxaborolane ring (δ 1.0–1.3 ppm for methyl groups) and the (E)-styryl moiety (δ 6.5–7.5 ppm for aromatic protons) .
- ¹³C NMR : Identifies carbons in the borolane ring (~30 ppm for methyl carbons) and the nitrophenyl group (aromatic carbons at ~120–150 ppm) .
- ¹¹B NMR : Detects the boron center (δ 28–32 ppm for dioxaborolanes) .
- IR Spectroscopy : Confirms B-O bonds (1350–1400 cm⁻¹) and nitro group stretching (1520 cm⁻¹, asymmetric; 1340 cm⁻¹, symmetric) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 355.2 [M+H]⁺) validate molecular weight .
Advanced: How can reaction conditions be optimized for high-yield synthesis?
Answer:
Optimization strategies include:
- Catalyst Selection : Use Pd(dppf)Cl₂ for improved catalytic activity and reduced side reactions .
- Solvent Effects : Replace THF with toluene for better solubility of nitroaryl substrates, enhancing coupling efficiency .
- Temperature Control : Gradual heating (ramp to 80°C over 30 min) minimizes decomposition of the nitro group .
- Base Screening : Test cesium carbonate (Cs₂CO₃) for sterically hindered substrates to improve deprotonation .
Data-Driven Example:
A study achieved 90% yield by switching to Pd(OAc)₂ with SPhos ligand in toluene at 80°C for 18 hours .
Advanced: How to address discrepancies in cross-coupling reactivity with different aryl substrates?
Answer:
Contradictions in reactivity often stem from electronic and steric effects of substituents:
- Electron-Withdrawing Groups (e.g., NO₂) : Enhance oxidative addition to Pd but may slow transmetallation. Use higher catalyst loadings (5 mol%) .
- Steric Hindrance : Ortho-substituted aryl halides require bulkier ligands (e.g., XPhos) to prevent side reactions .
- Comparative Analysis : For nitro vs. methoxy substituents, nitro groups reduce electron density, necessitating longer reaction times (24 vs. 12 hours) .
Case Study:
Aryl chlorides with nitro groups showed 40% lower yields than bromides due to slower oxidative addition; switching to microwave-assisted synthesis improved yields by 25% .
Advanced: What are the emerging applications in materials science?
Answer:
The compound’s conjugated (E)-styryl-borolane structure enables:
- Organic Electronics : As a precursor for π-conjugated polymers with tunable bandgaps (e.g., 2.1–3.0 eV) for OLEDs .
- Fluorescent Probes : Functionalization with thiophene or naphthyl groups enhances fluorescence quantum yield (Φ = 0.45–0.65) .
- Photocatalysis : The nitro group acts as an electron acceptor, improving charge separation in hybrid materials .
Experimental Design:
To test optoelectronic properties:
Synthesize copolymer with 3-hexylthiophene via Stille coupling.
Measure UV-Vis absorption (λmax ~450 nm) and cyclic voltammetry (HOMO/LUMO levels) .
Advanced: What are the challenges in interpreting ¹¹B NMR data for this compound?
Answer:
¹¹B NMR analysis is complicated by:
- Quadrupolar Broadening : Due to boron’s spin-3/2 nucleus, leading to broad peaks (Δν ~200–500 Hz). Use high-field spectrometers (≥400 MHz) to improve resolution .
- Isotope Effects : Natural abundance of ¹⁰B (19.9%) and ¹¹B (80.1%) splits peaks; use deuterated solvents to minimize interference .
- Dynamic Effects : Boron-ester bond rotation broadens signals at room temperature; collect data at −40°C to freeze conformers .
Example Spectrum:
For 4-nitrophenyl derivatives, ¹¹B NMR shows a singlet at δ 30.2 ppm with linewidth ~350 Hz, confirmed by comparison to analogous borolanes .
Advanced: How to resolve contradictions in biological activity studies?
Answer:
Discrepancies in reported bioactivity (e.g., cytotoxicity vs. inertness) require:
- Purity Validation : Ensure >98% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities mimicking activity .
- Assay Conditions : Test under varying pH (7.4 vs. 5.5) to account for boronate ester hydrolysis .
- Control Experiments : Compare with non-nitrated analogs to isolate nitro group effects .
Case Study:
A 2025 study attributed false-positive cytotoxicity (IC₅₀ = 10 µM) to residual palladium; rigorous washing with EDTA eliminated toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
